molecular formula C6H12ClN B1285943 7-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 27514-07-4

7-Azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B1285943
CAS RN: 27514-07-4
M. Wt: 133.62 g/mol
InChI Key: JQHCKZLQJDVZPH-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a bridged heterocyclic nucleus found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor .


Synthesis Analysis

The synthesis of 7-Azabicyclo[2.2.1]heptane involves several steps and requires stringent conditions . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .


Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[2.2.1]heptane hydrochloride is characterized by a bicyclic ring . The complete cation is generated by a crystallographic mirror plane with the N atom lying on the mirror .


Chemical Reactions Analysis

The formation of the 7-Azabicyclo[2.2.1]heptane structure involves radical-mediated cyclizations . The mechanisms for these reactions have been computationally addressed by means of DFT methods .


Physical And Chemical Properties Analysis

7-Azabicyclo[2.2.1]heptane has a density of 1.0±0.1 g/cm3, a boiling point of 144.1±8.0 °C at 760 mmHg, and a vapour pressure of 5.2±0.3 mmHg at 25°C . It also has a molar refractivity of 29.1±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry: Nicotinic Receptor Agonists

7-Azabicyclo[2.2.1]heptane hydrochloride is structurally related to epibatidine, a potent nicotinic acetylcholine receptor agonist . This compound serves as a scaffold for developing new pharmaceuticals that can interact with nicotinic receptors, which are implicated in various neurological disorders.

Organic Synthesis: Alkaloid Precursor

In organic synthesis, this compound is used as a precursor for the synthesis of complex alkaloids . Its rigid bicyclic structure is a key intermediate in the construction of more elaborate molecular architectures found in natural products.

Material Science: Heterocyclic Building Blocks

The azabicyclo[2.2.1]heptane ring system is a valuable building block in material science. It’s used to create polymers and small molecules with potential applications in electronics and nanotechnology .

Analytical Chemistry: Chromatographic Standards

Due to its unique structure, 7-Azabicyclo[2.2.1]heptane hydrochloride can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Pharmacology: Study of Bioactive Compounds

This compound is utilized in pharmacological research to study its bioactivity, particularly its binding affinity and agonistic properties towards acetylcholine receptors, which are crucial for neurotransmission .

Environmental Science: Research Reagent

In environmental science, 7-Azabicyclo[2.2.1]heptane hydrochloride is used as a reagent in research studies to develop new methods for environmental monitoring and remediation .

Mechanism of Action

Safety and Hazards

The safety information for 7-Azabicyclo[2.2.1]heptane hydrochloride includes hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of 7-Azabicyclo[2.2.1]heptane hydrochloride research could involve further exploration of its bioactive properties, given its potent activity as an acetylcholine nicotinic receptor agonist . Additionally, improvements in the synthesis process could also be a focus, given the stringent conditions currently required .

properties

IUPAC Name

7-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHCKZLQJDVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585846
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azabicyclo[2.2.1]heptane hydrochloride

CAS RN

27514-07-4
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azabicyclo[2.2.1]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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